molecular formula C14H15ClN2O2 B1520791 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride CAS No. 1240528-11-3

2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride

Cat. No.: B1520791
CAS No.: 1240528-11-3
M. Wt: 278.73 g/mol
InChI Key: QRPSECZSKCUMPM-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride is a chemical compound that belongs to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene, but with a nitrogen atom replacing one of the carbon atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride typically involves multiple steps. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline core can then be functionalized with the pyrrolidin-1-yl group and carboxylic acid moiety through subsequent reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can be used to convert quinoline derivatives to their corresponding hydroquinones.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidin-1-yl group can be replaced with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions varying based on the specific reagents.

Major Products Formed:

  • Oxidation: Quinone derivatives, which can be further used in dye synthesis and other applications.

  • Reduction: Hydroquinones, which have applications in antioxidant formulations.

  • Substitution: Various substituted quinolines, which can be used in pharmaceuticals and agrochemicals.

Scientific Research Applications

2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

  • Industry: It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Quinoline: The parent compound, which lacks the pyrrolidin-1-yl and carboxylic acid groups.

  • Pyrrolidine derivatives: Compounds containing the pyrrolidine ring but lacking the quinoline core.

  • Quinoline-3-carboxylic acid: The carboxylic acid derivative of quinoline without the pyrrolidin-1-yl group.

Uniqueness: 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride is unique due to the combination of the quinoline core, the pyrrolidin-1-yl group, and the carboxylic acid moiety. This combination provides the compound with distinct chemical and biological properties that are not found in its individual components.

Properties

IUPAC Name

2-pyrrolidin-1-ylquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2.ClH/c17-14(18)11-9-10-5-1-2-6-12(10)15-13(11)16-7-3-4-8-16;/h1-2,5-6,9H,3-4,7-8H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPSECZSKCUMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3C=C2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride

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